(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Description

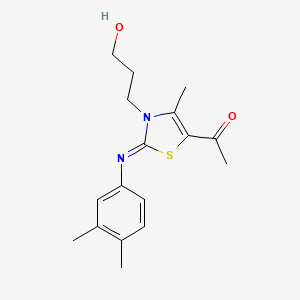

(Z)-1-(2-((3,4-Dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a thiazole-derived compound characterized by a dihydrothiazol-5-yl ethanone core. Its structure includes a 3-hydroxypropyl substituent at position 3, a 4-methyl group, and a (3,4-dimethylphenyl)imino moiety at position 2, with Z-configuration around the imino double bond .

Synthesis: The compound is synthesized via condensation reactions involving hydrazinyl-thiazol intermediates and aldehydes. A representative method involves reacting 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone with 3,4-dimethylphenyl aldehyde under mild heating in absolute ethanol, followed by purification via recrystallization . This approach parallels methodologies used for analogous α-halogenated ketone derivatives .

Properties

IUPAC Name |

1-[2-(3,4-dimethylphenyl)imino-3-(3-hydroxypropyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-11-6-7-15(10-12(11)2)18-17-19(8-5-9-20)13(3)16(22-17)14(4)21/h6-7,10,20H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSHGRFQRNGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a complex organic compound belonging to the thiazole class, characterized by its unique structural features which include an imine group, a hydroxyl group, and a thiazole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Imino group : Contributes to the biological reactivity.

- Hydroxyl group : Potentially enhances solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways:

- Condensation Reaction : Between appropriate aldehydes or ketones with amines to form imines.

- Cyclization : To form the thiazole ring.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by modulating the activity of key enzymes involved in cancer progression. For example, compounds targeting indoleamine 2,3-dioxygenase (IDO) have shown promise in enhancing the effectiveness of anti-cancer treatments by reducing tumor-induced immunosuppression .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of functional groups such as hydroxyl and imino enhances their interaction with microbial enzymes or cell membranes, leading to potential applications in treating bacterial and fungal infections .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Interaction with enzymes such as IDO can inhibit their activity, thus modulating immune responses.

- Receptor Binding : The thiazole ring may interact with various receptors due to its electron-rich nature, affecting signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against various cancer cell lines through IDO inhibition. |

| Study 2 | Showed antimicrobial effects against Gram-positive and Gram-negative bacteria. |

| Study 3 | Investigated the compound's potential in modulating immune responses in vitro. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related ethanone and thiazole derivatives (Table 1).

Table 1: Structural Comparison of (Z)-1-(2-((3,4-Dimethylphenyl)imino)-3-(3-hydroxypropyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone and Analogues

Key Comparative Findings

Physicochemical Properties

- Solubility: The 3-hydroxypropyl group enhances polarity and aqueous solubility compared to hydrophobic analogues like triazolyl ethanones with phenylsulfonyl substituents .

- Thermal Stability : The dihydrothiazole core may confer lower melting points than rigid bis-heterocyclic systems (e.g., bis-pyrimidines) due to reduced crystallinity .

Chemical Reactivity

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, influencing interactions in biological systems or crystallization. This contrasts with sulfonyl-containing derivatives, which rely on dipole interactions .

- Tautomerism: The imino group may exhibit keto-enol tautomerism, a feature absent in hydrazone-based ethanones .

Methodological Considerations

- Spectroscopic Characterization : As seen in related studies, the compound’s structure would require ¹H/¹³C-NMR to confirm stereochemistry and substituent placement, complemented by UV spectroscopy for conjugation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.